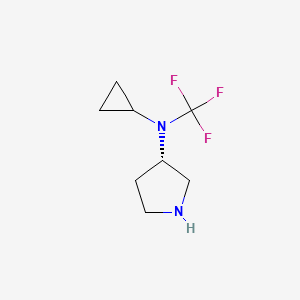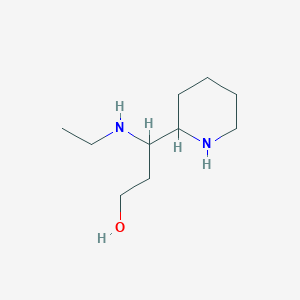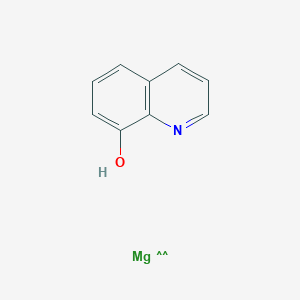
Magnesium 8-hydroxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium 8-hydroxyquinoline can be synthesized by reacting 8-hydroxyquinoline with magnesium salts, such as magnesium chloride or magnesium sulfate, in an aqueous or alcoholic solution. The reaction typically involves the following steps:
- Dissolve 8-hydroxyquinoline in ethanol or water.
- Add a solution of magnesium chloride or magnesium sulfate to the 8-hydroxyquinoline solution.
- Stir the mixture at an elevated temperature (around 60-90°C) for several hours.
- Allow the mixture to cool, and then filter the precipitate.
- Wash the precipitate with ethanol or water to remove any impurities.
- Dry the product under vacuum to obtain pure this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The process generally follows the same steps as the laboratory synthesis but may include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 8-hydroxyquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Chelation: Reagents such as metal salts (e.g., copper sulfate, zinc chloride) are commonly used to form chelate complexes with this compound.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to substitute the hydroxyl group in 8-hydroxyquinoline.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Magnesium 8-hydroxyquinoline has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reagent for the quantitative determination of metal ions due to its strong chelating properties.
Biology and Medicine: Investigated for its potential antimicrobial, anticancer, and neuroprotective properties.
Materials Science: Used in the synthesis of luminescent materials, such as organic light-emitting diodes (OLEDs), due to its fluorescence properties.
Wirkmechanismus
The primary mechanism of action of magnesium 8-hydroxyquinoline involves its ability to chelate metal ions, such as zinc and copper. This chelation disrupts the normal functioning of metal-dependent enzymes and proteins in microorganisms, leading to their inhibition or death . Additionally, the compound’s fluorescence properties make it useful in materials science applications, where it can act as a luminescent material .
Vergleich Mit ähnlichen Verbindungen
Magnesium 8-hydroxyquinoline can be compared with other similar compounds, such as:
Zinc 8-hydroxyquinoline: Similar chelating properties but may have different biological activities and applications.
Copper 8-hydroxyquinoline: Also forms stable chelate complexes and is used in similar applications, but may have different fluorescence properties.
8-Mercaptoquinoline:
This compound is unique due to its specific combination of chelating and fluorescence properties, making it valuable in both analytical chemistry and materials science .
Eigenschaften
Molekularformel |
C9H7MgNO |
|---|---|
Molekulargewicht |
169.46 g/mol |
InChI |
InChI=1S/C9H7NO.Mg/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
InChI-Schlüssel |
POBTTYPFCXVZFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


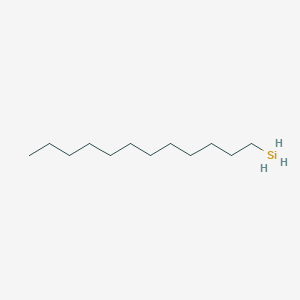
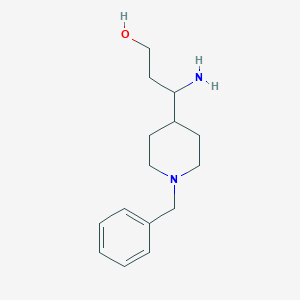
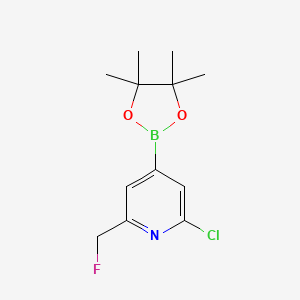
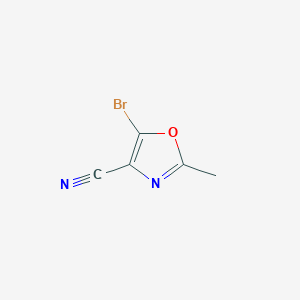
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
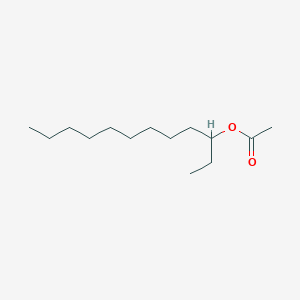
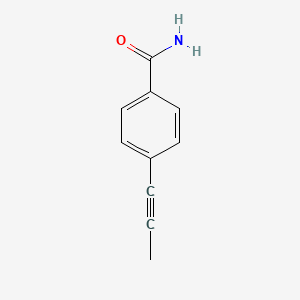
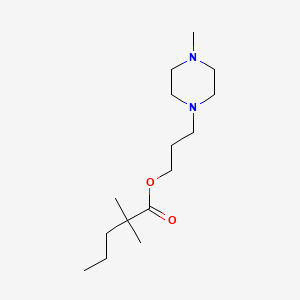
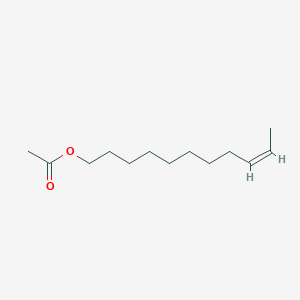

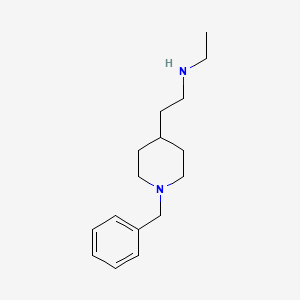
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)
